molecular formula C22H18NO2P B069492 (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 185449-80-3

(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No. B069492
M. Wt: 359.4 g/mol
InChI Key: QCHAVHXSBZARBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex dioxaphosphepins involves multi-step chemical reactions, which may include nucleophilic substitution, reduction, and condensation processes. For example, the synthesis of axially dissymmetric diphosphines in related compounds demonstrates the complexity of creating such molecules. These methods can involve ortho-lithiation/iodination reactions followed by an Ullmann reaction, showing the intricate steps needed to synthesize specific diphosphine structures (Schmid et al., 1991).

Molecular Structure Analysis

The molecular structure of dioxaphosphepins and related compounds often involves detailed spectroscopic analysis to determine. For instance, the structural characterization of similar compounds has utilized techniques such as X-ray crystallography and NMR spectroscopy, providing insights into the atomic arrangement and electronic structure (Jebas et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving dioxaphosphepin derivatives can include phosphination, amidation, and esterification, revealing the compound's reactivity and potential for further chemical modifications. Research on related compounds has highlighted their ability to undergo specific chemical transformations, providing a foundation for understanding the reactivity of dioxaphosphepins (Babu et al., 2008).

Physical Properties Analysis

The physical properties of dioxaphosphepin derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. Investigations into related compounds have detailed these properties, offering insight into how structural variations influence physical characteristics (Yang et al., 2002).

Chemical Properties Analysis

The chemical properties, including stability, reactivity with nucleophiles or electrophiles, and photophysical properties, are central to the application of dioxaphosphepin derivatives. Studies on similar molecules have explored these aspects, elucidating how structural elements affect the chemical behavior of these compounds (Reddy et al., 2011).

Scientific Research Applications

Kinetics and Mechanisms of Formation and Destruction

Research by Sharma (2012) focuses on the kinetics and mechanism of formation and destruction of N-nitrosodimethylamine (NDMA) in water, highlighting the reactivity of dimethylamine (DMA) derivatives with disinfectants and their potential formation and degradation pathways in aqueous environments (Sharma, 2012).

Degradation of Nitrogen-Containing Hazardous Compounds

Bhat and Gogate (2021) review the degradation of nitrogen-containing compounds, including amines, using advanced oxidation processes (AOPs). This research provides insights into the environmental and toxicological implications of these compounds and their degradation products (Bhat & Gogate, 2021).

Role in Cellular Protective Mechanisms

Frecska et al. (2013) discuss N,N-dimethyltryptamine (DMT), a structurally related compound, highlighting its potential physiological significance and protective mechanisms in cellular systems, suggesting possible research applications of dimethylamine derivatives in medical and biological fields (Frecska et al., 2013).

Analytical Applications

Friedman (2004) explores the applications of the ninhydrin reaction for analyzing amino acids, peptides, and proteins, which could include the detection and quantification of compounds like (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine in various samples (Friedman, 2004).

Catabolism in Microorganisms

Luengo and Olivera (2020) review the catabolism of biogenic amines in Pseudomonas species, providing a model for the microbial degradation and utilization of nitrogen-containing compounds, which may offer perspectives on the environmental fate and biotechnological applications of dimethylamine derivatives (Luengo & Olivera, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHAVHXSBZARBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Monophos

CAS RN

185449-80-3
Record name (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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